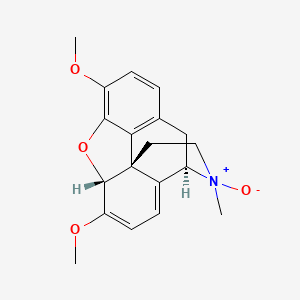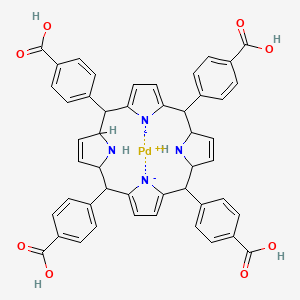
Palladium tetrakis(4-carboxyphenyl)porphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium tetrakis(4-carboxyphenyl)porphyrin: is a complex compound that belongs to the family of porphyrins, which are macrocyclic organic molecules. This compound is characterized by the presence of a palladium metal center coordinated to a porphyrin ring substituted with four carboxyphenyl groups. Porphyrins are known for their unique photochemical and photophysical properties, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of palladium tetrakis(4-carboxyphenyl)porphyrin typically involves the reaction of palladium salts with tetrakis(4-carboxyphenyl)porphyrin ligands. One common method is the coordination of palladium chloride with tetrakis(4-carboxyphenyl)porphyrin in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency .
化学反応の分析
Types of Reactions: Palladium tetrakis(4-carboxyphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its metal center.
Reduction: It can also undergo reduction reactions, where the palladium center plays a crucial role.
Substitution: The porphyrin ring allows for substitution reactions, where different substituents can replace the carboxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphyrin derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Chemistry: Palladium tetrakis(4-carboxyphenyl)porphyrin is widely used as a catalyst in various organic reactions, including carbon-carbon bond formation and oxidation reactions .
Biology: In biological research, this compound is utilized for its photodynamic properties, making it valuable in studies related to light-induced processes in biological systems .
Medicine: The compound’s photodynamic properties also make it a candidate for photodynamic therapy, a treatment method for certain types of cancer. It can generate reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Industry: In industrial applications, this compound is used in the development of sensors and as a component in advanced materials for electronic and optoelectronic devices .
作用機序
The mechanism of action of palladium tetrakis(4-carboxyphenyl)porphyrin involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can cause oxidative damage to cellular components, making the compound effective in photodynamic therapy. The palladium center plays a crucial role in facilitating these photochemical reactions .
類似化合物との比較
- Platinum tetrakis(4-carboxyphenyl)porphyrin
- Zinc tetrakis(4-carboxyphenyl)porphyrin
- Copper tetrakis(4-carboxyphenyl)porphyrin
Uniqueness: Palladium tetrakis(4-carboxyphenyl)porphyrin is unique due to its specific photophysical properties and its ability to act as a catalyst in various chemical reactions. The presence of the palladium metal center provides distinct reactivity compared to other metal-substituted porphyrins .
特性
分子式 |
C48H38N4O8Pd |
|---|---|
分子量 |
905.3 g/mol |
IUPAC名 |
palladium(2+);4-[10,15,20-tris(4-carboxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diid-5-yl]benzoic acid |
InChI |
InChI=1S/C48H38N4O8.Pd/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24,33,35,38,40-44,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60);/q-2;+2 |
InChIキー |
KGGGMKSQUVEGQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2C(C3=CC=C([N-]3)C(C4C=CC(N4)C(C5=CC=C([N-]5)C(C1N2)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenesulfonic acid, 7-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-4-hydroxy-, monosodium salt](/img/structure/B13411061.png)
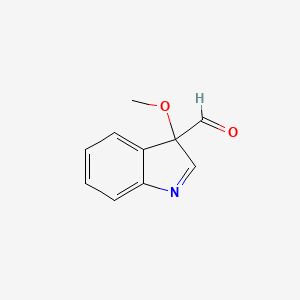
![tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate](/img/structure/B13411071.png)

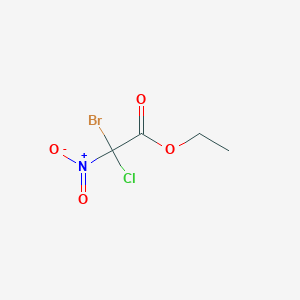
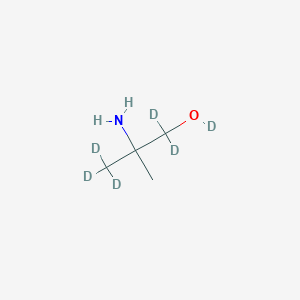

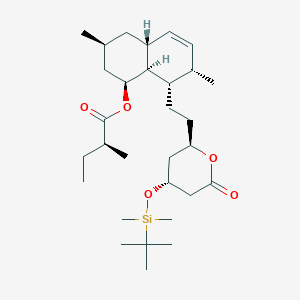
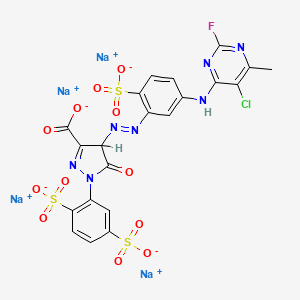

![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)
